molecular formula C9H9FO2 B12084703 2-Fluoro-6-methylphenyl acetate CAS No. 443-34-5

2-Fluoro-6-methylphenyl acetate

Cat. No.: B12084703
CAS No.: 443-34-5
M. Wt: 168.16 g/mol
InChI Key: HYOXGRGLODIWSD-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylphenyl acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, with an acetate group linked to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methylphenyl acetate can be achieved through several methods. One common approach involves the esterification of 2-Fluoro-6-methylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or solid-supported acids can be employed to facilitate the esterification reaction. The use of advanced purification techniques, including chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methylphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Fluoro-6-methylbenzoic acid.

    Reduction: Formation of 2-Fluoro-6-methylphenol.

    Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-methylphenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylphenyl acetate involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The acetate group can undergo hydrolysis, releasing the active phenol derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-methylphenol: Similar structure but lacks the acetate group.

    2-Fluoro-4-methylphenyl acetate: Similar ester but with a different methyl position.

    2-Chloro-6-methylphenyl acetate: Similar ester with a chlorine atom instead of fluorine.

Uniqueness

2-Fluoro-6-methylphenyl acetate is unique due to the specific positioning of the fluorine and methyl groups, which can influence its reactivity and interactions with other molecules. The presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

443-34-5

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

(2-fluoro-6-methylphenyl) acetate

InChI

InChI=1S/C9H9FO2/c1-6-4-3-5-8(10)9(6)12-7(2)11/h3-5H,1-2H3

InChI Key

HYOXGRGLODIWSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)OC(=O)C

Origin of Product

United States

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